1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol is a chemical compound with the molecular formula C9H8ClF3N2O. It is a derivative of pyridine and azetidine, featuring a trifluoromethyl group and a chlorine atom attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chlorine atom and trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol involves its interaction with molecular targets and pathways within biological systems. For instance, it may act by blocking specific receptors or enzymes, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-ol: A closely related compound with similar chemical properties and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Another similar compound used in various chemical syntheses.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated derivative with distinct reactivity and applications.
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol stands out due to its unique combination of a pyridine ring, an azetidine ring, and the presence of both chlorine and trifluoromethyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-7-1-5(9(11,12)13)2-14-8(7)15-3-6(16)4-15/h1-2,6,16H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRNRHICOXFGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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